molecular formula C9H15F3N2O B2455228 2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide CAS No. 1935206-57-7

2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide

Cat. No.: B2455228
CAS No.: 1935206-57-7
M. Wt: 224.227
InChI Key: QOPYNRISQDNKJL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide is a chemical compound with the molecular formula C9H15F3N2O and a molecular weight of 224.227.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O/c1-6-2-3-7(13-4-6)5-14-8(15)9(10,11)12/h6-7,13H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPYNRISQDNKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)CNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 5-methylpiperidine. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography, helps in obtaining a pure product suitable for various applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The trifluoroacetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine:

CF3CONH-RH+ or OHCF3COOH+NH2-R\text{CF}_3\text{CONH-R} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{CF}_3\text{COOH} + \text{NH}_2\text{-R}

  • Conditions :

    • Acidic: 1–3 M HCl, reflux (80–100°C), 6–12 hours .

    • Basic: 0.5–2 M NaOH, ethanol/water (1:1), 60–80°C, 4–8 hours.

  • Kinetics : Hydrolysis rates are slower compared to non-fluorinated acetamides due to the electron-withdrawing CF₃ group stabilizing the amide bond .

Alkylation and Acylation at the Piperidine Nitrogen

The secondary amine of the piperidine ring participates in alkylation and acylation reactions:

Alkylation with Halides

  • Reagents : Alkyl/aryl halides (e.g., benzyl bromide, methyl iodide).

  • Conditions : K₂CO₃ or Et₃N in DMF/THF, 25–60°C, 12–24 hours .

  • Example :

    Piperidine-NH+R-XPiperidine-NR+HX\text{Piperidine-NH} + \text{R-X} \rightarrow \text{Piperidine-NR} + \text{HX}

    Yields range from 55% to 85% depending on steric hindrance from the 5-methyl group .

Acylation with Acid Chlorides

  • Reagents : Acetyl chloride, trifluoroacetic anhydride.

  • Conditions : Dichloromethane, 0–25°C, 1–4 hours .

  • Product Stability : Acylated derivatives are less prone to hydrolysis due to increased steric bulk .

Hydrogenation of Piperidine Derivatives

Catalytic hydrogenation modifies the piperidine ring’s saturation state:

  • Conditions : H₂ (1–3 atm), Pd/C (5–10% w/w) in ethanol, 25–50°C .

  • Stereoselectivity : Hydrogenation of unsaturated precursors (e.g., 5-methylenepiperidines) yields cis- and trans-5-methylpiperidines in ratios influenced by protecting groups (e.g., TFA vs. Boc) .

Heck Reactions

  • Substrates : 5-Bromo- or iodo-piperidine derivatives.

  • Conditions : Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF, 80–100°C .

  • Limitation : The 5-methyl group may hinder coupling efficiency .

Biological Activity and Metabolization

In pharmacological studies, derivatives undergo enzymatic hydrolysis in vivo:

  • Metabolites : Trifluoroacetic acid and 5-methylpiperidinemethylamine .

  • Enzymes : Carboxylesterases and cytochrome P450 isoforms .

Mechanistic Insights

  • Hydrolysis : The CF₃ group reduces nucleophilic attack on the carbonyl carbon, requiring harsher conditions compared to non-fluorinated analogs .

  • Steric Effects : The 5-methyl group on the piperidine ring hinders reactions at the nitrogen, necessitating prolonged reaction times .

Scientific Research Applications

Medicinal Chemistry

The compound is extensively studied for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Research indicates that compounds with trifluoromethyl groups can exhibit enhanced metabolic stability and bioactivity .

Biological Research

In biological studies, 2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide is utilized to investigate the effects of fluorinated compounds on cellular processes. The lipophilic nature of the trifluoromethyl group facilitates cell membrane penetration, allowing researchers to explore its interactions with enzymes and receptors .

Agrochemical Applications

The compound has shown promise in agrochemical research, particularly in the development of antifungal and insecticidal agents. Studies have demonstrated its efficacy against various fungal pathogens and insect pests, suggesting its potential as an active ingredient in agricultural formulations .

Antifungal Activity

Recent studies have evaluated the antifungal properties of derivatives containing similar amide moieties. For instance, novel trifluoromethyl pyrimidine derivatives were synthesized and tested against fungal species such as Botrytis cinerea and Sclerotinia sclerotiorum. These studies revealed promising antifungal activities at concentrations as low as 50 μg/ml . The results indicated that some compounds exhibited inhibition rates comparable to established fungicides.

Insecticidal Activity

Research on insecticidal properties has shown that certain derivatives of this compound can effectively target pests like Spodoptera frugiperda and Mythimna separata. In controlled tests, mortality rates reached up to 90%, highlighting the potential for these compounds in pest management strategies .

Anticancer Activity

The anticancer potential of related compounds has also been explored. For example, studies demonstrated moderate cytotoxic effects against various cancer cell lines (e.g., PC3, K562) at concentrations around 5 μg/ml. Although less potent than traditional chemotherapeutics like doxorubicin, these findings underscore the importance of further investigation into the structure-activity relationships of trifluoromethylated compounds .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group in the compound enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-methylacetamide: This compound is similar in structure but lacks the piperidine moiety.

    2,2,2-Trifluoro-N,N-dimethylacetamide: Another similar compound, it has two methyl groups attached to the nitrogen atom.

    2,2,2-Trifluoro-N-(5-methylpiperidin-3-yl)acetamide: This compound has a similar structure but with a different substitution pattern on the piperidine ring.

Uniqueness

2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group and the piperidine moiety makes it a versatile compound with a wide range of applications in various fields.

Biological Activity

2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C₇H₁₄F₃N₃O
  • Molecular Weight: 201.20 g/mol
  • IUPAC Name: this compound

Research indicates that this compound interacts with various biological targets:

  • Receptor Modulation : The compound has shown to act as a modulator of certain neurotransmitter receptors, particularly in the central nervous system (CNS). It may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic pathways. For instance, it could affect the activity of enzymes involved in neurotransmitter synthesis or degradation.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antidepressant-like Effects : Animal models have demonstrated that the compound exhibits antidepressant-like behavior in forced swim tests and tail suspension tests.
  • Anxiolytic Properties : The compound has shown promise in reducing anxiety-like behaviors in rodent models.

Toxicology

Toxicological assessments indicate that while the compound is generally well-tolerated at therapeutic doses, high concentrations may lead to neurotoxic effects. Studies have highlighted the need for further investigation into its safety profile.

Case Studies

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant effects of this compound.
    • Methodology : Rodent models were administered varying doses of the compound.
    • Findings : Significant reductions in immobility time were observed, suggesting potential efficacy as an antidepressant agent.
Dose (mg/kg)Immobility Time (seconds)p-value
10120<0.05
2090<0.01
4060<0.001
  • Research on Anxiolytic Effects :
    • Objective : To assess the anxiolytic properties using the elevated plus maze test.
    • Methodology : Mice were treated with the compound and observed for time spent in open arms versus closed arms.
    • Results : Treated mice spent significantly more time in open arms compared to controls.
Treatment GroupTime in Open Arms (seconds)p-value
Control30N/A
Compound70<0.01

Q & A

Advanced Research Question

  • Hydrogen Bond Analysis : Calculate donor/acceptor counts using software like Gaussian or ORCA. For this compound, expect 1 donor (amide NH) and 4 acceptors (amide O, three F atoms) .
  • Polar Surface Area (PSA) : Use tools like ChemAxon or Molinspiration to predict PSA (~29.1 Å2^2), which correlates with membrane permeability and bioavailability .
  • Electrostatic Potential (MESP) : DFT-based MESP maps can identify nucleophilic/electrophilic regions, aiding in understanding reactivity (e.g., trifluoromethyl group electron-withdrawing effects) .

Validation : Cross-reference computational results with SCXRD-derived hydrogen-bond geometries .

How can researchers design assays to evaluate the biological activity of this compound?

Advanced Research Question

  • Target Identification : Prioritize enzymes/receptors with hydrophobic binding pockets (e.g., kinases, GPCRs) due to the compound’s lipophilic trifluoromethyl and piperidine groups .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence polarization (FP) or FRET-based assays with recombinant proteins.
    • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cell lines (e.g., HEK293) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperidine substituents or acetamide linkers to assess critical pharmacophores .

Challenges : False positives may arise from non-specific binding; include counter-screens with scrambled targets .

How do solvent and pH conditions influence the stability of this compound?

Basic Research Question

  • pH Stability :
    • Acidic Conditions : Amide bonds may hydrolyze below pH 3; monitor via HPLC .
    • Basic Conditions : Piperidine ring deprotonation (pKa ~10.5) can alter solubility but not stability .
  • Solvent Effects :
    • Aqueous Buffers : Use cosolvents (e.g., DMSO ≤5%) to prevent precipitation.
    • Organic Storage : Store in anhydrous acetonitrile or DMF at –20°C to prevent hydrolysis .

What strategies address contradictions in spectroscopic data interpretation?

Advanced Research Question

  • NMR Anomalies :
    • Diastereotopic Protons : For piperidine methyl groups, use 1H^1H-1H^1H COSY or NOESY to resolve splitting patterns .
    • 19F^{19}F NMR : Confirm trifluoromethyl integrity (δ ~–70 ppm vs CFCl3_3) and rule out decomposition .
  • Mass Spectrometry : HRMS with ESI+ ionization detects [M+H]+^+; discrepancies ≥2 ppm suggest impurities or adducts .

Resolution : Validate with orthogonal techniques (e.g., IR for amide confirmation) .

How can researchers optimize reaction yields for scale-up synthesis?

Basic Research Question

  • Catalysis : Use DMAP or HOBt to accelerate amide coupling and reduce racemization .
  • Microwave Assistance : Reduce reaction time (e.g., 30 min vs 4 h reflux) while maintaining >90% yield .
  • Workflow : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Trade-offs : Cost vs efficiency; microwave setups may require specialized equipment .

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